Boc-3,4-difluoro-D-phenylalanine

Catalog No.
S672127
CAS No.
205445-51-8
M.F
C14H17F2NO4
M. Wt
301.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3,4-difluoro-D-phenylalanine

CAS Number

205445-51-8

Product Name

Boc-3,4-difluoro-D-phenylalanine

IUPAC Name

(2R)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H17F2NO4

Molecular Weight

301.29 g/mol

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

CYAOPVHXASZUDE-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O

Synonyms

205445-51-8;BOC-d-3,4-Difluorophenylalanine;Boc-3,4-difluoro-D-phenylalanine;boc-d-3,4-difluorophe;Boc-D-Phe(3,4-F2)-OH;boc-d-phe(3,4-dif)-oh;N-(tert-Butoxycarbonyl)-3,4-difluoro-D-phenylalanine;(2r)-2-[(tert-butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propanoicacid;N-Boc-3,4-difluoro-D-phenylalanine;3,4-difluoro-d-phenylalanine,bocprotected;3,4-difluoro-d-phenylalanine,n-bocprotected;n-alpha-t-butyloxycarbonyl-d-3,4-difluorophenylalanine;(r)-2-(tert-butoxycarbonylamino)-3-(3,4-difluorophenyl)propanoicacid;(r)-2-tert-butoxycarbonylamino-3-(3,4-difluoro-phenyl)-propionicacid;(R)-2-((tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoicacid;AmbotzBAA1365;PubChem6124;AC1MC51I;14993_ALDRICH;Boc-D-Phe(3,4-F)-OH;SCHEMBL2573377;14993_FLUKA;CTK8B1154;CYAOPVHXASZUDE-LLVKDONJSA-N;MolPort-001-773-554

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)F)F)C(=O)O

Peptide Synthesis

  • Introduction of Fluorine: Boc-DF-Phe serves as a valuable building block for incorporating fluorine atoms into peptides. Fluorine substitution can modulate protein-protein interactions, improve metabolic stability, and enhance binding affinity towards target molecules [].

Protein-Protein Interaction Studies

  • Probing Interactions: By incorporating Boc-DF-Phe into specific locations within a peptide sequence, researchers can investigate protein-protein interactions. The fluorine atoms can serve as probes, affecting binding affinity and revealing crucial residues involved in the interaction [].

Development of Enzyme Inhibitors

  • Substrate Mimics: Boc-DF-Phe can be used to design enzyme inhibitors that mimic the natural substrates of the enzyme. The presence of fluorine atoms can alter the molecule's interaction with the enzyme's active site, leading to inhibition [].

Studies on Protein Folding and Stability

  • Understanding Conformational Changes: The introduction of fluorine atoms can influence a protein's folding pattern and stability. By incorporating Boc-DF-Phe into peptides, researchers can study how these modifications affect protein conformation and dynamics [].

Boc-3,4-difluoro-D-phenylalanine is a synthetic derivative of the essential amino acid phenylalanine, characterized by the incorporation of two fluorine atoms at the 3 and 4 positions of the phenyl ring. It features a tert-butoxycarbonyl (Boc) protecting group on its amino group, which enhances its stability and solubility in various solvents. The molecular formula of Boc-3,4-difluoro-D-phenylalanine is C14H17F2NO4C_{14}H_{17}F_2NO_4 with a molecular weight of 301.29 g/mol .

  • The mechanism of action of Boc-D-F2Phe is not directly applicable as it is not a final product but a building block for peptides.
  • However, peptides containing D-F2Phe can have various functionalities depending on the sequence and overall structure of the peptide []. These functionalities can be studied in relation to specific biological targets.
  • No specific data on the toxicity of Boc-D-F2Phe is publicly available.
  • As a general precaution, all laboratory chemicals should be handled with appropriate care, following safety protocols for unknown substances [].

  • Substitution Reactions: The fluorine atoms can engage in nucleophilic aromatic substitution, allowing for further functionalization of the compound.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, resulting in the free amino acid .

Common Reagents and Conditions

  • Substitution Reactions: Conducted using nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
  • Deprotection Reactions: Typically performed with trifluoroacetic acid.

Boc-3,4-difluoro-D-phenylalanine has shown potential biological activity primarily through its role as a building block in drug discovery. It is particularly noted for its use in developing inhibitors of Akt, a protein kinase involved in various cellular processes including metabolism, proliferation, and survival. By inhibiting Akt, this compound may contribute to reduced cell proliferation and increased apoptosis .

The synthesis of Boc-3,4-difluoro-D-phenylalanine generally follows these steps:

  • Starting Material: The process begins with commercially available 3,4-difluoro-D-phenylalanine.
  • Protection of the Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
  • Purification: The resultant product is purified using recrystallization or chromatography to achieve high purity levels .

Boc-3,4-difluoro-D-phenylalanine is utilized in various fields:

  • Peptide Synthesis: It serves as a crucial building block for synthesizing peptides and other biologically active compounds.
  • Medicinal Chemistry: The compound is explored for its potential therapeutic applications, particularly in cancer research and diabetes management due to its inhibitory effects on Akt .

Research indicates that Boc-3,4-difluoro-D-phenylalanine interacts with biological targets through its structural modifications. Its fluorinated nature enhances binding affinities to specific enzymes and receptors involved in metabolic pathways. These interactions may lead to significant changes in cellular signaling processes, making it a valuable compound for further studies in pharmacology and biochemistry .

Several compounds share structural similarities with Boc-3,4-difluoro-D-phenylalanine. Notable examples include:

Compound NameDescriptionUnique Features
Boc-3,4-difluoro-L-phenylalanineL-enantiomer with different biological properties due to stereochemistryDifferent pharmacokinetic and pharmacodynamic profiles
Boc-3-fluoro-D-phenylalanineContains a single fluorine atom at the 3 positionLess lipophilic compared to the difluorinated version
Boc-4-fluoro-D-phenylalanineContains a single fluorine atom at the 4 positionAltered binding characteristics compared to Boc-3,4-difluoro variant
Boc-3,4-dichloro-D-phenylalanineContains chlorine instead of fluorine atomsDifferent reactivity patterns and biological activities

Uniqueness

Boc-3,4-difluoro-D-phenylalanine's uniqueness lies in its dual fluorination which significantly influences its chemical stability and biological interactions compared to mono-fluorinated or non-fluorinated analogs. This modification enhances lipophilicity and potentially increases binding affinity to biological targets.

XLogP3

2.7

Other CAS

205445-51-8

Wikipedia

Boc-3,4-difluoro-D-phenylalanine

Dates

Modify: 2023-08-15

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